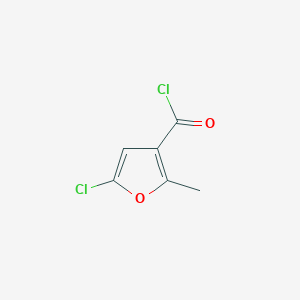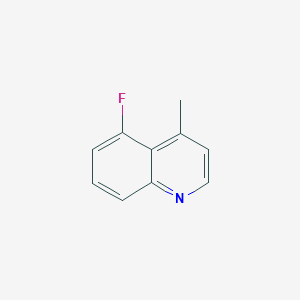
2,3-Dihydroxy Styrene
描述
2,3-Dihydroxy Styrene, also known as 3-ethenyl-1,2-benzenediol, is an organic compound with the molecular formula C8H8O2. It is a derivative of catechol, featuring a vinyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy Styrene can be synthesized through several methods. One common approach involves the microbial degradation of styrene by specific bacteria such as Pseudomonas LF-3. In this process, styrene is converted to 3-vinylcatechol via a series of enzymatic reactions . Another method involves the dehydration of appropriate sec-phenethyl alcohols or Wittig coupling techniques .
Industrial Production Methods: Industrial production of 3-vinylcatechol typically involves the microbial degradation of styrene in a two-phase (solvent-aqueous) system. This method is efficient and environmentally friendly, as it utilizes microorganisms to convert styrene, a common industrial pollutant, into valuable chemical products .
化学反应分析
Types of Reactions: 2,3-Dihydroxy Styrene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include dihydroxybenzenes, quinones, and various substituted catechols .
科学研究应用
2,3-Dihydroxy Styrene has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polymers and other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and antimicrobial activities.
作用机制
The mechanism of action of 3-vinylcatechol involves its interaction with various molecular targets and pathways. In microbial degradation, enzymes such as dioxygenases and dehydrogenases play a crucial role in converting styrene to 3-vinylcatechol. This process involves the initial hydroxylation of the aromatic ring, followed by subsequent oxidation and cleavage reactions .
相似化合物的比较
Catechol: 2,3-Dihydroxy Styrene is structurally similar to catechol, with the addition of a vinyl group.
Phenylacetic Acid: Another compound involved in the degradation of styrene.
Benzoic Acid: A common intermediate in various microbial degradation pathways.
Uniqueness: this compound’s unique structure, featuring both hydroxyl and vinyl groups, imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in microbial degradation pathways make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
3-ethenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAWUGOOGNNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331566 | |
| Record name | 3-Vinylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113678-91-4 | |
| Record name | 3-Vinylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin](/img/structure/B142456.png)

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)





